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molecular formula C11H13NO3 B8446289 1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione CAS No. 175712-05-7

1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

Cat. No. B8446289
M. Wt: 207.23 g/mol
InChI Key: AVEUUBJOUHKJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753669

Procedure details

11 g (0.1 mol) of 1-methoxycyclohexa-1,4-diene are heated under reflux with 0.1 g of tris(triphenylphosphine)-ruthenium dichloride and 8.8 g (0.09 mol) of maleimide in 100 ml of absolute chloroform overnight. The mixture is concentrated and the residue is recrystallized from 100 ml of toluene.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(triphenylphosphine) ruthenium dichloride
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:8][CH:7]=[CH:6][CH2:5][CH:4]=1.[C:9]1(=[O:15])[NH:13][C:12](=[O:14])[CH:11]=[CH:10]1>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]12[CH2:8][CH2:7][CH:6]([CH:5]=[CH:4]1)[CH:11]1[CH:10]2[C:9](=[O:15])[NH:13][C:12]1=[O:14]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
COC1=CCC=CC1
Step Two
Name
tris(triphenylphosphine) ruthenium dichloride
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
8.8 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from 100 ml of toluene

Outcomes

Product
Name
Type
Smiles
COC12C3C(NC(C3C(C=C1)CC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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